5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
Overview
Description
5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a chemical compound with the molecular formula C10H12N2O4 . Its CAS number is 1287218-75-0 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine, such as melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Green Synthesis and Pharmacological Activities
5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine derivatives have been synthesized using green protocols, which are environmentally friendly. These compounds, generally referred to as Fluro arylazo pyridine glucosides, have shown promising pharmacological activities, including antitumor, antibacterial, and antifungal properties. This highlights their potential in the development of new therapeutic agents (Areef Mmh et al., 2017).
Role in Synthesis of Imidazo[1,2-a]pyridines
The compound has been utilized in the synthesis of imidazo[1,2-a]pyridines, demonstrating its importance in the field of organic chemistry. These synthesized compounds have potential applications in various chemical processes and pharmaceuticals (V. Ram et al., 2002).
Application in Corrosion Inhibition
Pyrazolo[3,4-b]pyridine derivatives synthesized from similar compounds have been investigated for their effectiveness as corrosion inhibitors. This is particularly significant in industrial applications, where corrosion of metals like mild steel can be a major issue (A. Dandia et al., 2013).
Involvement in Energetic Material Synthesis
Research indicates the use of related pyridine-based compounds in the synthesis of energetic materials, such as 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide. These materials are notable for their high density and good detonation properties, making them of interest in fields such as materials science and engineering (Congming Ma et al., 2018).
Use in Thermal Intramolecular Hydroxylation Reactions
The compound and its derivatives have been studied for their roles in thermal intramolecular hydroxylation reactions. This type of chemical reaction is crucial in the synthesis of various organic compounds, demonstrating its significance in synthetic chemistry (P. G. Sammes et al., 1979).
properties
IUPAC Name |
5-nitro-2-(oxan-4-yloxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-12(14)8-1-2-10(11-7-8)16-9-3-5-15-6-4-9/h1-2,7,9H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWWLSRDRDCTLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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